![molecular formula C15H17NO4 B14335261 Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate CAS No. 110434-69-0](/img/structure/B14335261.png)
Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate is an organic compound with a complex structure that includes a piperidine ring, a hydroxyphenyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and further functional group modifications to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced piperidine derivatives.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-hydroxyphenyl)acetate: Similar structure but lacks the piperidine ring.
4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group but lacks the ester and piperidine functionalities.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyphenyl and piperidine moieties allows for diverse interactions and applications that are not possible with simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
110434-69-0 |
|---|---|
Fórmula molecular |
C15H17NO4 |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
ethyl 2-[4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate |
InChI |
InChI=1S/C15H17NO4/c1-2-20-15(19)9-11-7-10(8-14(18)16-11)12-5-3-4-6-13(12)17/h3-6,9-10,17H,2,7-8H2,1H3,(H,16,18) |
Clave InChI |
ILNVXBIMFJZHSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1CC(CC(=O)N1)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



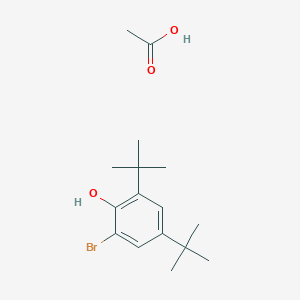

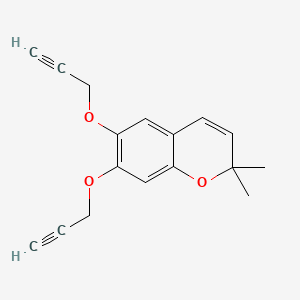
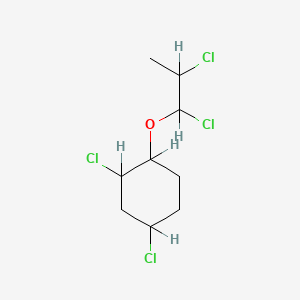

![1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine](/img/structure/B14335220.png)
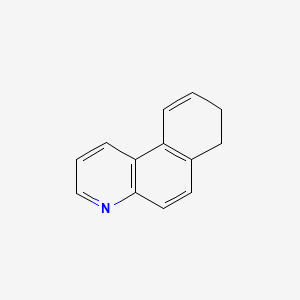

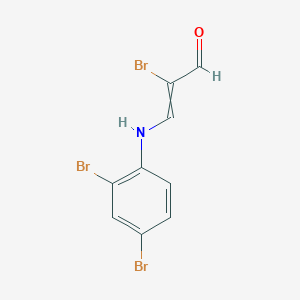

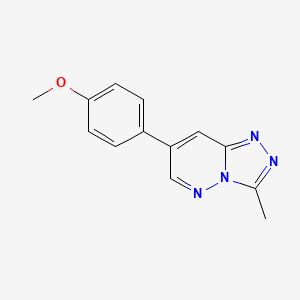
![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)
![1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene](/img/structure/B14335250.png)
